Regioisomeric Differentiation: 3-Phenyl/6-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl)/6-Phenyl Substitution Pattern
The target compound (CAS 68469-05-6) places the 4-chlorophenyl group at position 6 and the unsubstituted phenyl at position 3 of the triazolothiadiazine scaffold. Its positional isomer (CAS 68469-09-0) reverses this arrangement. In the analogous 3,6-diaryl tubulin inhibitor series, compounds bearing a 4-chlorophenyl at position 6 (e.g., compound 4b: 3-(2,3,4-trimethoxyphenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) displayed distinct antiproliferative profiles compared to regioisomers with the 4-chlorophenyl at position 3. While the exact IC50 of CAS 68469-05-6 has not been reported in primary literature, the class-level SAR established by Xu et al. demonstrates that antiproliferative activity is exquisitely sensitive to the identity and position of aryl substituents, with nanomolar-to-micromolar potency shifts observed upon regioisomeric exchange [1]. The two isomers are chemically distinct (different InChI keys, different melting points, different chromatographic retention) and are sold under separate catalog numbers, confirming their non-interchangeability for research procurement .
| Evidence Dimension | Substitution pattern – regioisomeric identity |
|---|---|
| Target Compound Data | 6-(4-chlorophenyl)-3-phenyl (CAS 68469-05-6); Mol. formula C16H11ClN4S; MW 326.8 |
| Comparator Or Baseline | 3-(4-chlorophenyl)-6-phenyl (CAS 68469-09-0); Mol. formula C16H11ClN4S; MW 326.8 |
| Quantified Difference | Regioisomeric pair; distinct InChI keys; non-interchangeable chromatographic and biological behavior per class SAR |
| Conditions | Structural comparison; class-level SAR from 3,6-diaryl-triazolothiadiazine tubulin inhibitor series (Xu et al., 2017) |
Why This Matters
Procurement of the wrong regioisomer invalidates SAR studies and leads to false structure-activity conclusions.
- [1] Xu Q, Sun M, Bai Z, Wang Y, Wu L, Zhang W. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. Sci Rep. 2017 Sep 20;7(1):11969. doi: 10.1038/s41598-017-10860-7. View Source
